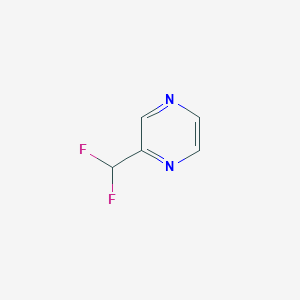

2-(Difluoromethyl)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4F2N2 |

|---|---|

Molecular Weight |

130.10 g/mol |

IUPAC Name |

2-(difluoromethyl)pyrazine |

InChI |

InChI=1S/C5H4F2N2/c6-5(7)4-3-8-1-2-9-4/h1-3,5H |

InChI Key |

NWPYNEGVFGZSQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl Pyrazine and Its Derivatives

Direct Difluoromethylation Strategies

Direct difluoromethylation involves the introduction of the CF₂H group onto a pre-formed pyrazine (B50134) ring. This is often achieved through functionalization of a C-H or C-X (where X is a halogen) bond.

C-H Difluoromethylation Approaches on Pyrazine Rings

Direct C-H difluoromethylation is an atom-economical approach that avoids the need for pre-functionalized substrates. Radical-based Minisci-type reactions are a primary strategy for this transformation on electron-deficient heterocycles like pyrazine. rsc.orgnih.gov These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the protonated heterocyclic ring.

One prominent method employs zinc difluoromethanesulfinate, Zn(SO₂CF₂H)₂, often referred to as the Baran reagent, as a source of the •CF₂H radical. enamine.net This reagent, in combination with an oxidant such as tert-butyl hydroperoxide (TBHP), enables the difluoromethylation of a range of heterocycles. nih.govbeilstein-journals.org Another approach utilizes visible-light photoredox catalysis. rsc.orgnih.gov In this metal-free method, an organic photosensitizer, such as Eosin Y or rose bengal, absorbs light and initiates a process that generates the difluoromethyl radical from a precursor like sodium difluoromethanesulfinate. rsc.org This strategy is notable for its mild conditions and use of O₂ as a green oxidant. nih.gov

| Catalyst/Reagent System | Substrate Type | Key Features |

| Zn(SO₂CF₂H)₂ / Oxidant (e.g., TBHP) | Heteroarenes (including pyrazines) | Innate C-H functionalization; operationally simple. enamine.net |

| Organic Dye (Eosin Y, Rose Bengal) / Light / CF₂H source | Heteroarenes (including pyrazines) | Metal-free; uses O₂ as a green oxidant; mild conditions. rsc.orgnih.gov |

| Difluoroacetic Acid / Activator | Heteroarenes (including pyrazines) | Uses an inexpensive and readily available CF₂H source. rsc.org |

Palladium-Catalyzed Difluoromethylation Protocols

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-CF₂H bonds, particularly from heteroaryl halides. semanticscholar.orgrsc.orgrsc.org These methods offer high regioselectivity, as the site of functionalization is predetermined by the halogen's position on the pyrazine ring. A variety of bromo-, iodo-, and even chloro-substituted pyrazines can be efficiently difluoromethylated. semanticscholar.orgrsc.org

A common protocol involves the coupling of a halopyrazine with a nucleophilic difluoromethylating reagent in the presence of a palladium catalyst and a suitable ligand. semanticscholar.orgnsf.govnih.gov One effective system uses (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) as the difluoromethyl source, activated by a fluoride (B91410) source like cesium fluoride (CsF). nsf.govnih.gov The choice of ligand is critical; bulky, electron-rich monophosphine ligands such as BrettPhos and PtBu₃ have proven effective for the difluoromethylation of aryl chlorides and bromides. nsf.gov Another successful approach employs a pre-formed silver-difluoromethyl reagent, [(SIPr)Ag(CF₂H)], which couples with heteroaryl halides using a Pd(dba)₂/DPEPhos catalyst system. rsc.org

| Catalyst System | Reagent | Substrate Scope | Typical Yields |

| Pd(dba)₂ / BrettPhos | TMSCF₂H / CsF | Aryl/Heteroaryl Chlorides & Bromides | Good to Excellent nsf.govnih.gov |

| Pd(PtBu₃)₂ | TMSCF₂H / CsF | Aryl/Heteroaryl Chlorides & Bromides | Good nsf.gov |

| Pd(dba)₂ / DPEPhos | [(SIPr)Ag(CF₂H)] | Heteroaryl Bromides & Iodides (including pyrazyl) | Good to Excellent semanticscholar.orgrsc.org |

Nickel-Catalyzed Difluoromethylation of Arylboronic Acids and Analogs

Nickel catalysis provides a cost-effective alternative to palladium for difluoromethylation reactions. researchgate.net Nickel catalysts can engage in cross-electrophile couplings, reacting with (hetero)aryl halides and a difluoromethyl source. nih.gov A notable reagent in this context is difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H). nih.govcas.cn In a reductive coupling process, a nickel catalyst, often in conjunction with a ligand like terpyridine, facilitates the reaction between an aryl iodide and 2-PySO₂CF₂H, leading to the difluoromethylated arene. cas.cn This method is distinguished by its use of a stable, crystalline difluoromethylation reagent under mild conditions. nih.gov

The first nickel-catalyzed difluoroalkylation of aryl boronic acids has also been described, expanding the toolkit for creating C(sp²)-CF₂H bonds with high functional group tolerance. researchgate.net

| Catalyst System | Reagent | Substrate Type | Key Feature |

| Ni Catalyst / Terpyridine Ligand | 2-PySO₂CF₂H / Zn reductant | Aryl/Heteroaryl Iodides | Reductive cross-electrophile coupling. cas.cn |

| Ni Catalyst | Difluoroalkyl Bromides/Chlorides | Aryl Boronic Acids | Access to a wide range of difluoroalkylated arenes. researchgate.net |

| Ni Catalyst | Difluoroacetic Anhydride | Alkenes | Hydrodifluoromethylation of alkenes. chemrxiv.org |

Utilization of Difluoromethylation Reagents (e.g., TMSCF₂Br, BrCF₂COOEt, zinc difluoromethanesulfinate)

A variety of reagents have been developed to serve as the difluoromethyl source, each with its own activation method and reactivity profile.

Zinc Difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂): Known as the Baran reagent, DFMS is a stable, solid reagent used for radical C-H difluoromethylation of heterocycles. enamine.netsigmaaldrich.com It is typically activated by an oxidant like TBHP or via photoredox catalysis to generate the •CF₂H radical. nih.govbeilstein-journals.org

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br): This reagent is used in transition-metal-free N-difluoromethylation of hydrazones. nih.gov

Ethyl Bromodifluoroacetate (BrCF₂COOEt): This inexpensive and readily available reagent can be used for the N-difluoromethylation of nitrogen heterocycles like pyridines in a transition-metal-free process. rsc.orgresearchgate.netrsc.org The reaction proceeds via N-alkylation followed by hydrolysis and decarboxylation. rsc.orgrsc.org

| Reagent | Abbreviation | Common Application | Activation Method |

| Zinc difluoromethanesulfinate | DFMS | Radical C-H difluoromethylation | Oxidants (TBHP), Photoredox Catalysis rsc.orgnih.govbeilstein-journals.org |

| (Difluoromethyl)trimethylsilane | TMSCF₂H | Pd-catalyzed cross-coupling | Fluoride source (CsF) nsf.govnih.gov |

| Ethyl Bromodifluoroacetate | BrCF₂COOEt | N-difluoromethylation | Base (e.g., Na₂CO₃) researchgate.netrsc.org |

| (Bromodifluoromethyl)trimethylsilane | TMSCF₂Br | N-difluoromethylation of hydrazones | Transition-metal-free nih.gov |

| Difluoromethyl 2-pyridyl sulfone | 2-PySO₂CF₂H | Ni-catalyzed cross-coupling | Reductive conditions with Zn nih.govcas.cn |

Transition-Metal-Free Difluoromethylation Methods

Growing interest in sustainable chemistry has spurred the development of transition-metal-free difluoromethylation methods. These approaches often rely on photoredox catalysis or the inherent reactivity of specific reagents.

Visible-light-promoted difluoromethylation using organic dyes like Eosin Y or rose bengal as photocatalysts allows for the direct C-H functionalization of heteroarenes, including pyrazines. rsc.org These reactions use sources like sodium difluoromethanesulfinate and proceed under an air or oxygen atmosphere at room temperature. rsc.orgnih.gov Another strategy involves the use of ethyl bromodifluoroacetate (BrCF₂COOEt) for the N-difluoromethylation of heterocycles like pyridines. This reaction does not require a metal catalyst and proceeds through an N-alkylation, hydrolysis, and decarboxylation sequence. rsc.orgrsc.org

Pyrazine Ring Construction with Integrated Difluoromethyl Groups

An alternative to direct difluoromethylation is to construct the pyrazine ring from building blocks that already contain the difluoromethyl group. This strategy ensures absolute regiocontrol of the CF₂H substituent's position from the outset.

While specific examples detailing the synthesis of 2-(difluoromethyl)pyrazine via ring construction are less common than direct functionalization, the principles can be adapted from syntheses of analogous compounds. For instance, methods for synthesizing trifluoromethylated pyrazines can be informative. One such approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound bearing a fluoroalkyl group. acs.orgacs.org

A plausible, though not explicitly documented, route to this compound could involve the reaction of a 1,2-diamine, such as ethylenediamine, with a difluoromethyl-containing 1,2-dicarbonyl synthon, like a difluoropyruvaldehyde equivalent. The synthesis of related heterocyclic systems, such as triazolopyrazines, sometimes begins with a pre-functionalized starting material, which is then elaborated into the final bicyclic structure. nih.gov

Cyclization Reactions Incorporating Difluoromethylated Precursors

The classical and most direct route to pyrazine synthesis involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. To synthesize this compound via this method, a difluoromethylated 1,2-dicarbonyl precursor would be required. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which subsequently undergoes aromatization. tandfonline.comajgreenchem.com

While direct examples for this compound are specific, the principle is well-established for related fluorinated heterocycles. For instance, difluoroacetohydrazonoyl bromides have been utilized as novel building blocks in [3+2] cycloaddition reactions to create difluoromethylated pyrazoles. nih.gov This highlights a strategy where a key difluoromethylated synthon is employed in a cyclization reaction to build the desired heterocyclic core. A similar approach, likely a [3+3] condensation, would be applicable for the six-membered pyrazine ring.

One-Pot Synthetic Procedures for Difluoromethylated Heterocycles

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single flask. For pyrazine synthesis, this typically involves the condensation and subsequent aromatization (dehydrogenation) being performed without isolating the dihydropyrazine intermediate. tandfonline.com A greener approach using potassium tert-butoxide in aqueous methanol (B129727) at room temperature has been developed for the direct condensation of 1,2-diketones with 1,2-diamines, leading to the aromatic pyrazine. tandfonline.com Another novel method employs onion extract as a natural acid catalyst for the same transformation. ajgreenchem.com

In the context of fluorinated compounds, one-pot procedures have been successfully developed for related structures. A straightforward one-pot protocol prepares 3-trifluoromethyl-1-arylpyrazoles from in situ generated nitrile imines and a surrogate of acetylene, demonstrating wide functional group tolerance and mild reaction conditions. nih.gov Similarly, a one-pot difluorination/fragmentation process has been reported for the synthesis of difluoromethyl ketones. rsc.org These examples underscore the viability of developing a one-pot synthesis for this compound, likely by adapting classical pyrazine synthesis to include a difluoromethylated starting material under conditions that facilitate sequential condensation and aromatization.

| Reaction | Catalyst/Reagent | Conditions | Key Feature | Reference |

| Pyrazine Synthesis | Potassium tert-butoxide | Aqueous Methanol, Room Temp. | High yield, avoids expensive catalysts or oxidants | tandfonline.com |

| Pyrazine Synthesis | Onion Extract | Not specified | Green, reusable catalyst | ajgreenchem.com |

| Pyrazole (B372694) Synthesis | Base-mediated | DCM or DCE, reflux | Uses in situ generated nitrile imines | nih.gov |

Aromatization Techniques for Pyrazine Ring Formation

The final step in many pyrazine syntheses is the aromatization of a 2,5-dihydropyrazine intermediate. This conversion is an oxidation process that results in the stable aromatic ring. Several methods exist to achieve this transformation. Often, the reaction is open to the air, allowing for aerobic oxidation. In other cases, specific oxidizing agents are employed. Historically, methods included bubbling oxygen through the reaction mixture under reflux conditions. tandfonline.com More recent and milder methods rely on the catalyst system itself to promote dehydrogenation, sometimes with a base like potassium tert-butoxide, to yield the pyrazine directly. tandfonline.comnih.gov The aromatization can also occur via elimination of a leaving group, such as a hydroxyl group, from a side chain on the dihydropyrazine ring. researchgate.net

Functional Group Interconversion and Derivatization Routes to this compound

An alternative strategy to direct synthesis involves modifying a pre-formed pyrazine ring. This is particularly useful for introducing the difluoromethyl group or for creating derivatives from a halogenated this compound precursor.

Halogenation Precursors (e.g., 2-Bromo-5-(difluoromethyl)pyrazine)

Halogenated pyrazines are exceptionally useful intermediates for further functionalization through cross-coupling or nucleophilic substitution reactions. sorbonne-universite.fr The synthesis of a precursor like 2-bromo-5-(difluoromethyl)pyrazine (B7964399) would be a key step. While direct synthesis details for this specific compound are proprietary, an analogous synthesis for 2-bromo-5-methylpyrazine (B1289261) provides a reliable template. tsijournals.com This process involves:

Conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding amide.

Hofmann degradation of the amide to produce 2-amino-5-methylpyrazine.

Diazotization of the amine followed by an in-situ Sandmeyer-type bromination to yield the final product. tsijournals.com

An analogous pathway starting from 5-(difluoromethyl)pyrazine-2-carboxylic acid would be a logical route to obtain 2-bromo-5-(difluoromethyl)pyrazine.

Cross-Coupling Reactions on Halogenated Pyrazine Scaffolds (e.g., Suzuki, Kumada-Corriu, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on heteroaromatic rings. mdpi.comacs.org A precursor such as 2-bromo-5-(difluoromethyl)pyrazine could be readily diversified using these methods.

Suzuki-Miyaura Coupling: This reaction couples the halopyrazine with a boronic acid or ester. It has been effectively used with 2- and 3-halopyridines, which are electronically similar to halopyrazines, using a Pd(OAc)₂ catalyst with a benzimidazolium salt ligand. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halopyrazine and an amine. It is widely used in pharmaceutical synthesis to couple amines with halopyrazines and other heteroaryl chlorides, often employing specialized phosphine (B1218219) ligands to achieve high efficiency. acs.org

The table below summarizes typical conditions for related cross-coupling reactions, which would be applicable to a 2-halo-5-(difluoromethyl)pyrazine scaffold.

| Reaction Type | Substrate Example | Catalyst System | Base | Solvent | Yield | Reference |

| Suzuki-Miyaura | 2-Chloropyridine + Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 98% | mdpi.com |

| Buchwald-Hartwig | 1,2-Dichloropyrazine + 3,4,5-Trimethoxyaniline | Pd catalyst with L6 ligand | Not specified | Not specified | Not specified | acs.org |

| Buchwald-Hartwig | Pyridazine 184 + Amine | PdCl₂(L9)·CH₂Cl₂ | K₃PO₄ | Not specified | Not specified | acs.org |

Nucleophilic Substitution Reactions on Pyrazine Halides

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a halogen is present. ontosight.ai Chlorine atoms on the pyrazine ring can be displaced by a variety of nucleophiles. Studies on chloropyrazines have shown successful reactions with sodium methoxide, sodium benzyl (B1604629) oxide, and various amines. rsc.orgrsc.org Microwave irradiation has been shown to significantly accelerate these displacement reactions, with reactions of chloropyrazine with nucleophiles completing in minutes with high yields. researchgate.net This method provides a direct route to introduce alkoxy, aryloxy, or amino groups onto the pyrazine ring, starting from a halogenated precursor. researchgate.net

Late-Stage Functionalization Approaches for Difluoromethylation

Late-stage functionalization (LSF) is a critical strategy in medicinal and agrochemical research, enabling the direct introduction of functional groups into complex molecules without the need for de novo synthesis. nih.gov For the synthesis of this compound and its derivatives, LSF approaches that install a difluoromethyl (CF2H) group are of particular interest. These methods primarily rely on radical-mediated C–H functionalization, which is well-suited for electron-deficient heteroaromatic systems like pyrazine. rsc.orgrsc.org

The direct C–H difluoromethylation of heteroarenes is most commonly achieved through Minisci-type radical chemistry. rsc.org This approach involves the generation of a difluoromethyl radical (•CF2H), which then adds to the protonated heteroaromatic ring. The stability of the •CF2H radical is intermediate between the methyl radical (•CH3) and the trifluoromethyl radical (•CF3), influencing its reactivity. rsc.org A variety of reagents and methods have been developed to generate the •CF2H radical under conditions suitable for LSF.

One notable reagent is sodium difluoromethanesulfinate (CF2HSO2Na), often referred to as DFMS. nih.gov This reagent, in combination with an oxidant like tert-butyl hydroperoxide (TBHP), effectively generates the •CF2H radical for the difluoromethylation of various heterocycles, including pyrazine. The reactions are typically user-friendly and can be performed in open flasks. nih.gov Another approach utilizes photoredox catalysis, where a photocatalyst, upon irradiation with visible light, activates a suitable precursor to generate the •CF2H radical. researchgate.netuliege.be For instance, hypervalent iodine(III) reagents bearing difluoroacetoxy ligands have been shown to undergo photolysis under blue light to achieve C–H difluoromethylation of heteroarenes. rsc.orguliege.be

Metal-catalyzed or mediated processes also offer viable routes. Copper-mediated oxidative C–H difluoromethylation has been demonstrated for azole-containing substrates, highlighting the potential for regioselective functionalization based on the C–H bond acidity. rsc.org Similarly, silver-mediated C–H difluoromethylation using TMSCF2H (difluoromethyl)trimethylsilane) as the •CF2H source has been reported for a range of heteroarenes. rsc.org These methods provide alternatives to the more common radical-based approaches and can offer different or complementary reactivity and selectivity. rsc.org The choice of method often depends on the specific substrate and the desired regioselectivity, as different reagents and conditions can lead to functionalization at different positions on the pyrazine ring. rsc.orgnih.gov

Table 1: Selected Reagents and Methods for Late-Stage Difluoromethylation of Heterocycles

| Method | Reagent/System | Radical Source | Conditions | Applicable Substrates | Ref. |

|---|---|---|---|---|---|

| Radical (Minisci-type) | CF2HSO2Na (DFMS) / TBHP | •CF2H | Open flask, simple setup | Pyrazines, Pyridines, Quinoxalines | nih.gov |

| Photoredox Catalysis | Hypervalent Iodine(III)-CF2OAc | •CF2H | Blue light irradiation | Heteroarenes | rsc.orguliege.be |

| Photoredox Catalysis | Pyridinium/Quinolinium complexes + (CF2HCO)2O | •CF2H | Visible light | Heteroarenes | rsc.org |

| Metal-Mediated | TMSCF2H / Silver catalyst | •CF2H | Silver-mediated | Quinoxalin-2(1H)-ones, Benzoxazoles | rsc.org |

| Metal-Mediated | (Difluoromethyl)tributylstannane / Fe(acac)3 | •CF2H | Iron(III) catalysis | Drug-like molecules | nih.gov |

Industrial Synthesis Considerations for Difluoromethylpyrazines

The industrial-scale synthesis of difluoromethylpyrazines requires methodologies that are not only high-yielding but also scalable, cost-effective, and safe. researchgate.net While late-stage functionalization offers rapid access to diverse analogs, de novo synthesis strategies, where the pyrazine ring is constructed around the difluoromethyl group, are often more practical for large-scale production from inexpensive commodity chemicals. nih.gov

A key consideration for industrial synthesis is the choice of the difluoromethyl source. Reagents used in laboratory-scale synthesis can be too expensive or hazardous for bulk production. researchgate.net For example, while reagents like (diethylamino)sulfur trifluoride (DAST) are effective for fluorination, their hazardous nature makes them difficult to scale up. researchgate.net Therefore, developing routes from simple, readily available precursors is crucial. An example of a scalable approach for a related heterocyclic system, 4-(difluoromethyl)pyridin-2-amine, involved a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, avoiding hazardous reagents and pressurized amination steps. researchgate.net Similar strategies could be adapted for difluoromethylpyrazines.

The development of "telescoped" or one-pot procedures, where intermediates are not isolated, can significantly improve efficiency and reduce waste, making a process more economically and environmentally viable for industrial application. researchgate.net For instance, a patented method for synthesizing 2-chloro-5-(difluoromethoxy)pyrazine, a related compound, emphasizes a short, simple, and controllable route using sodium chlorodifluoroacetate. google.com

Table 2: Key Considerations for Industrial Synthesis of Difluoromethylpyrazines

| Consideration | Desired Attributes | Rationale |

|---|---|---|

| Starting Materials | Inexpensive, readily available commodity chemicals. | Reduces overall production cost. researchgate.netnih.gov |

| Synthetic Route | Short, high-yielding, convergent, avoids hazardous reagents. | Enhances efficiency, safety, and atom economy. researchgate.netgoogle.com |

| Process Conditions | "Telescoped" reactions, ambient temperature/pressure, simple setup. | Increases throughput, reduces energy consumption and capital costs. nih.govresearchgate.net |

| Purification | Non-chromatographic methods (e.g., crystallization, distillation). | Lowers cost and simplifies the manufacturing process. researchgate.netmdpi.com |

| Safety & Environment | Avoidance of toxic/explosive reagents, minimal waste generation. | Ensures worker safety and regulatory compliance. researchgate.net |

Reactivity and Mechanistic Investigations of 2 Difluoromethyl Pyrazine

Influence of the Difluoromethyl Group on Pyrazine (B50134) Reactivity

The difluoromethyl group is a distinctive substituent in medicinal and agricultural chemistry because it imparts a unique combination of electronic and steric properties to the parent molecule. conicet.gov.ar When attached to the pyrazine core, a π-deficient heteroaromatic system, these effects are particularly pronounced. mdpi.com

The -CF₂H group is characterized primarily by its strong electron-withdrawing inductive effect (-I), a consequence of the high electronegativity of the two fluorine atoms. This effect deactivates the pyrazine ring, making it more electron-deficient than it already is due to the two nitrogen atoms. mdpi.com

A unique feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. semanticscholar.org The C-H bond in the -CF₂H moiety is polarized by the adjacent fluorine atoms, rendering the hydrogen atom acidic enough to engage in hydrogen bonding. semanticscholar.orgnih.gov This ability allows it to serve as a lipophilic bioisostere for functional groups like hydroxyl (-OH) and thiol (-SH), which can be crucial for molecular recognition and binding affinity in biological systems. rsc.orgtue.nl Studies have shown that the hydrogen bond acidity of Ar-CF₂H is significant, and it can be influenced by other substituents on the aromatic ring. nih.gov The group's properties stand in contrast to the electron-donating methyl group (-CH₃) and the more powerfully electron-withdrawing trifluoromethyl group (-CF₃), which lacks a hydrogen bond-donating proton.

Table 1: Comparison of Electronic Properties of Methyl and Fluorinated Methyl Substituents

| Substituent | Inductive Effect | Hydrogen Bond Donor Ability | Key Characteristics |

| -CH₃ | Electron-donating (+I) | None | Increases electron density of the ring. |

| -CF₂H | Strong electron-withdrawing (-I) | Yes | Decreases ring electron density; acts as a bioisostere for -OH and -SH. rsc.orgtue.nl |

| -CF₃ | Very strong electron-withdrawing (-I) | None | Strongly decreases ring electron density; cannot form hydrogen bonds. mdpi.com |

The pyrazine ring is inherently electron-deficient, which generally disfavors electrophilic aromatic substitution and favors nucleophilic aromatic substitution (SNAr). mdpi.com The presence of the strongly electron-withdrawing -CF₂H group at the 2-position further exacerbates this electron deficiency, profoundly influencing where incoming reagents will attack.

Nucleophilic Reactions : The pyrazine core is activated towards attack by nucleophiles. The -CF₂H group enhances the electrophilicity of the ring carbons. Nucleophilic attack is generally predicted to occur at positions ortho or para to the ring nitrogens, which are the most electron-poor sites. researchgate.net In 2-(difluoromethyl)pyrazine, the positions most susceptible to nucleophilic attack would be C-3, C-5, and C-6. The precise outcome can be complex and may depend on the nature of the nucleophile and reaction conditions, with some reactions leading to unexpected "tele-substitution" where the nucleophile adds at a position distant from a leaving group. acs.org

Electrophilic Reactions : Direct electrophilic substitution on the this compound ring is challenging due to the severe deactivation caused by both the pyrazine nitrogens and the -CF₂H group. However, radical-mediated C-H functionalization, such as Minisci-type reactions, can be employed. In these reactions, an electrophilic radical attacks the electron-deficient ring. The regioselectivity is often directed to the positions most susceptible to radical attack, which for N-heterocycles are typically the α and γ positions relative to the nitrogen atoms. nih.gov For this compound, this would suggest potential functionalization at the C-3, C-5, or C-6 positions, though the directing influence of the existing substituent adds another layer of complexity. nih.govresearchgate.net

The introduction of a -CF₂H group significantly modifies the electronic structure of the pyrazine ring. By withdrawing electron density, it lowers the energy of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). shuaigroup.net This lowering of the LUMO energy makes the molecule a better electron acceptor, a property exploited in the design of n-type organic semiconductors. shuaigroup.net

Reaction Mechanisms of Difluoromethylation

The installation of a difluoromethyl group onto a pyrazine or other heteroaromatic ring can be achieved through several mechanistic pathways. These methods often rely on the generation of highly reactive difluoromethyl species, such as difluorocarbene or the difluoromethyl radical.

A prevalent strategy for difluoromethylation involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate. cas.cn This species can be produced from a variety of stable, easy-to-handle precursors.

Common difluorocarbene precursors include:

TMSCF₂H (Difluoromethyl)trimethylsilane) : Reacts with a fluoride (B91410) source to generate :CF₂.

BrCF₂COOEt (Ethyl bromodifluoroacetate) : Can generate :CF₂ upon treatment with a base. nih.gov

PDFA (Phenyl (difluoromethyl)sulfone) : A solid reagent that can release difluorocarbene.

S-(Difluoromethyl)sulfonium salts : Bench-stable salts that serve as effective difluorocarbene precursors upon reaction with a base. sci-hub.se

Once generated, difluorocarbene can react through several pathways. In the context of N-heterocycles, it can insert directly into an N-H bond. rsc.org More commonly, it participates in metal-catalyzed processes. Transition metals like copper and palladium can trap the in-situ generated difluorocarbene to form metal-difluorocarbene complexes (e.g., [M=CF₂]). rsc.orgcas.cn These complexes can then participate in catalytic cycles, for instance, reacting with aryl boronic acids or other organometallic reagents to form the desired C-CF₂H bond. rsc.orgdicp.ac.cn In some proposed mechanisms, the metal-difluorocarbene complex undergoes protonation to form a difluoromethyl-metal species (M-CF₂H), which then participates in a cross-coupling reaction. rsc.orgdicp.ac.cn

Table 2: Selected Precursors for Difluorocarbene Generation

| Precursor | Reagent Type | Activation Method | Reference |

| (Difluoromethyl)trimethylsilane (B44995) | Liquid | Fluoride source (e.g., t-BuOK) | dicp.ac.cn |

| Ethyl bromodifluoroacetate | Liquid | Base (e.g., K₂CO₃) | nih.gov |

| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Solid | Base | nih.gov |

| S-(Difluoromethyl)diarylsulfonium salt | Solid | Base (e.g., LiOH) | sci-hub.senih.gov |

An alternative to carbene-based methods is radical difluoromethylation, which proceeds via a Hydrogen Atom Abstraction (HAT) mechanism. This approach is particularly effective for the C-H functionalization of electron-deficient heterocycles in what is known as a Minisci-type reaction. nih.govrsc.org

The general mechanism involves three key steps:

Radical Generation : A difluoromethyl radical (•CF₂H) is generated from a suitable precursor, such as zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), often initiated by an oxidant like ammonium (B1175870) persulfate. nih.gov

Radical Addition : The nucleophilic •CF₂H radical adds to the electron-deficient pyrazine ring at one of the electron-poor carbon atoms (typically C-2, C-3, C-5, or C-6) to form a radical cation intermediate. nih.govbeilstein-journals.org

Hydrogen Atom Abstraction (HAT) : The radical intermediate is rearomatized through a Hydrogen Atom Abstraction (HAT) step, where a hydrogen atom is removed by another species in the reaction mixture, yielding the final difluoromethylated product. beilstein-journals.org

This pathway offers a direct method for C-H difluoromethylation without the need for pre-functionalized substrates, making it a highly atom-economical and efficient strategy for modifying complex molecules. dicp.ac.cn

1,2-Hydride Migrations

Hydride migration events are fundamental in various chemical transformations. In the context of N-heteroarenes, such as pyrazine derivatives, hydride transfers are often key steps in catalytic reduction and functionalization reactions. The thermodynamic hydricity, or hydride donor ability, of a compound dictates its propensity to transfer a hydride ion (H⁻). This process can be influenced by the presence of transition metal catalysts, which can form metal hydride complexes that act as hydride donors.

While direct studies on 1,2-hydride migrations specifically within this compound are not extensively documented, the reactivity of related N-heterocyclic systems provides valuable insights. For instance, in the ruthenium-catalyzed hydrosilylation of quinolines, two potential pathways for hydride migration from the metal to the heterocycle have been considered: a direct transfer via a four-centered transition state and a hydride shuttle mechanism involving the silane. kaust.edu.sa The catalytic cycle for such reactions involves the coordination of the N-heteroarene to the metal center, followed by a hydride shift to a carbon atom of the ring. kaust.edu.sa The cleavage of a metal-hydride bond can occur via hydride (H⁻), proton (H⁺), or hydrogen atom (H•) transfer, demonstrating the versatile reactivity of these species. acs.org

Furthermore, difluoroalkyl radicals, which are precursors in some difluoromethylation reactions, have been shown to induce migrations in certain heteroaryl-substituted allylic alcohols. tue.nl This suggests that radical-mediated processes could also potentially involve hydrogen shifts in related pyrazine systems under specific conditions.

Role of Catalysis in Difluoromethylation Reactions

The introduction of a difluoromethyl (-CF₂H) group onto a pyrazine ring is a critical transformation, often accomplished through catalytic methods. The -CF₂H group can serve as a lipophilic hydrogen bond donor, making it a valuable substituent in medicinal chemistry. rsc.org Various transition metals, including palladium, copper, and iron, have been employed to catalyze the difluoromethylation of heteroaryl halides and related substrates. tue.nlrsc.orgacs.org

Palladium-catalyzed reactions represent a robust method for the direct difluoromethylation of heteroaryl halides. rsc.orgrsc.org A general and efficient palladium-based catalyst system allows for the coupling of a wide array of bromo- or iodo-substituted heteroarenes, including pyrazines, with a nucleophilic difluoromethylating reagent like (trimethylsilyl)difluoromethane (TMSCF₂H). rsc.org The challenge in these reactions is often the limited success with heteroaryl electrophiles compared to their aryl counterparts. rsc.org However, optimized palladium catalyst systems can effectively couple bromo-substituted pyrazines to yield the corresponding difluoromethylated products in high yields. rsc.org

Copper-catalyzed methods have also emerged for the difluoroalkylation of aldehyde hydrazones, indicating copper's utility in forming C-CF₂H bonds under mild conditions. acs.org In addition to metal catalysis, organic photoredox catalysis provides a powerful alternative for the C-H difluoromethylation of heterocycles. mdpi.com Dicyanopyrazine (DPZ) and its derivatives have been used as potent organic photoredox catalysts that, upon excitation with visible light, can initiate single electron transfer (SET) processes to generate radical ions, facilitating the difluoromethylation reaction. mdpi.com Iron catalysis, proceeding through mechanisms like oxidative addition, transmetalation, and reductive elimination, has also been utilized in photocatalytic difluoromethylation processes. tue.nl

| Catalyst System | Substrate Type | Reagent | Key Features |

| Palladium/DPEPhos | Bromo-substituted pyrazines | [(SIPr)Ag(CF₂H)] | Mild conditions, high yields for various N-heterocycles. rsc.org |

| Iron (photocatalytic) | Pyrazine-substituted allylic alcohols | Ethyl 2-bromo-2,2-difluoroacetate | Induces heteroaryl migrations. tue.nl |

| Dicyanopyrazine (DPZ) | Heterocycles | Difluoromethyl radical source | Visible-light-driven, organic photoredox catalysis. mdpi.com |

| Copper | Aldehyde hydrazones | Functionalized difluoromethyl bromides | Forms stereodefined α,α–difluoro-β-keto hydrazones. acs.org |

Derivatization Reactions of the Pyrazine Core

Electrophilic Aromatic Substitution (if applicable)

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction class for functionalizing aromatic rings. researchgate.net However, its application to this compound is highly challenging. The pyrazine ring itself is an electron-deficient system due to the presence of two electronegative nitrogen atoms, which deactivates it towards attack by electrophiles. The addition of a strongly electron-withdrawing difluoromethyl group further deactivates the ring. Consequently, electrophilic aromatic substitution reactions are generally not considered a viable strategy for the functionalization of the this compound core under standard conditions. While some substituted pyrazines might undergo reactions like halogenation or nitration, the severe electronic deactivation in this compound makes such transformations improbable. researchgate.net

Nucleophilic Aromatic Substitution with Retention of Difluoromethyl Group

Nucleophilic aromatic substitution (SₙAr) is a powerful method for functionalizing electron-deficient heterocycles like pyrazine. nih.govresearchgate.net This pathway is particularly effective when a good leaving group, such as a halogen, is present on the pyrazine ring. The reaction proceeds with the retention of the difluoromethyl group, allowing for the synthesis of diverse derivatives.

The SₙAr mechanism can be either a stepwise process, involving a discrete Meisenheimer intermediate, or a concerted process. nih.gov For many reactions on heterocyclic systems with good leaving groups like chloride or bromide, concerted mechanisms are likely common. nih.gov In the context of this compound derivatives, a typical reaction would involve the displacement of a chloro or bromo substituent by a nucleophile. For example, chloro-substituted pyrazines readily undergo substitution with various amines. mdpi.com The electron-withdrawing nature of both the pyrazine nitrogens and the difluoromethyl group activates the ring toward nucleophilic attack, facilitating the displacement of the halide.

Studies on related systems, such as 2-chloro-5-trifluoromethoxypyrazine, show that the chlorine atom can be successfully replaced by nitrogen nucleophiles under Buchwald-Hartwig amination conditions, while the fluoroalkyl group remains intact. mdpi.comnih.gov Similarly, SₙAr reactions on 2-fluoropyridines have been developed as a mild and general method for late-stage functionalization, demonstrating the utility of displacing fluoride with various nucleophiles. acs.org These examples underscore the potential for derivatizing halogenated 2-(difluoromethyl)pyrazines via SₙAr while preserving the crucial CF₂H moiety. In some complex triazolopyrazine systems, unusual tele-substitution reactions have been observed, where the nucleophile attacks a different position on the ring, but this is typically dependent on specific structural features and reaction conditions. acs.org

Metalation and Cross-Coupling Reactivity

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyrazines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These methods are particularly valuable for derivatizing the this compound core, typically starting from a halogenated precursor.

Direct metalation of pyrazines can be achieved using strong, non-nucleophilic bases like TMP-based reagents (e.g., TMPMgCl·LiCl or TMPZnCl·LiCl), followed by cross-coupling with electrophiles. rsc.orguni-muenchen.de This allows for regioselective functionalization.

More commonly, halogenated 2-(difluoromethyl)pyrazines are used as substrates in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction pairs a halo-pyrazine with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It has been used extensively to synthesize aryl- and heteroaryl-substituted pyrazines. rsc.org The reaction of 2-chloro-5-trifluoromethoxypyrazine with phenylboronic acid, for example, proceeds in high yield. mdpi.comnih.gov

Sonogashira Coupling: This coupling involves the reaction of a halo-pyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce alkynyl substituents onto the pyrazine ring. mdpi.comnih.govrsc.org

Negishi Coupling: This method utilizes organozinc reagents, which can be coupled with halopyrazines under palladium or nickel catalysis. rsc.org

Ligand Coupling: An alternative route involves the reaction of pyridylsulfones with Grignard reagents, which can be applied to pyrazine systems to form coupled products. cas.cn

These cross-coupling strategies provide a modular and efficient approach to a wide range of this compound derivatives, tolerating various functional groups and enabling the construction of complex molecular architectures. rsc.orgmdpi.comcas.cn

| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | 2-Chloro-5-(trifluoromethoxy)pyrazine | Phenylboronic acid | Pd(PPh₃)₄ | Aryl-substituted pyrazine mdpi.comnih.gov |

| Sonogashira Coupling | 2-Chloro-5-(trifluoromethoxy)pyrazine | Terminal alkynes | PdCl₂(PPh₃)₂/CuI | Alkynyl-substituted pyrazine mdpi.comnih.gov |

| Negishi Coupling | Dichloropyrazines | Iodobenzenes | Pd(dba)₂/Ni(acac)₂ | Aryl-substituted pyrazine rsc.org |

| Palladium-Catalyzed Difluoromethylation | Bromo-pyrazines | TMSCF₂H | Pd(dba)₂/DPEPhos | Difluoromethyl-substituted pyrazine rsc.org |

Spectroscopic and Structural Characterization of 2 Difluoromethyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular framework.

¹H NMR Spectroscopic Analysis of the Difluoromethyl Proton

In the ¹H NMR spectrum of a fluorinated triazolopyrazine derivative, the proton of the difluoromethyl group (CHF₂) characteristically appears as a triplet. beilstein-journals.org For instance, in one study, this proton resonated at δ 7.06 ppm with a coupling constant of 53.4 Hz. beilstein-journals.org This triplet arises from the coupling of the proton with the two adjacent fluorine atoms. The chemical shift of this proton is influenced by the electron-withdrawing nature of the fluorine atoms and the aromatic pyrazine (B50134) ring.

Interactive Data Table: ¹H NMR Data for a 2-(Difluoromethyl)pyrazine Analog

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H of CHF₂ | 7.06 | Triplet | 53.4 |

| Pyrazine Ring Protons | 7.49 - 8.86 | Multiplet | - |

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a powerful tool for directly observing fluorine atoms in a molecule, offering high sensitivity due to the 100% natural abundance of the ¹⁹F isotope. biophysics.org The chemical shift of the fluorine atoms in the difluoromethyl group is highly sensitive to their local electronic environment. biophysics.orgalfa-chemistry.com In derivatives of this compound, the ¹⁹F NMR spectrum shows signals that confirm the presence of the CF₂H group. For instance, in methyl 5-(difluoromethyl)pyrazine-2-carboxylate, the difluoromethyl group is confirmed by two doublets observed between δ -120 to -125 ppm. vulcanchem.com The chemical shifts can be influenced by solvent polarity, with variations observed between solvents like CDCl₃ and DMSO-d₆.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. libretexts.org In this compound and its derivatives, the carbon of the difluoromethyl group exhibits a characteristic triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with the two fluorine atoms (²JCF). beilstein-journals.org For example, in a fluorinated triazolopyrazine, the carbon of the difluoromethyl-substituted C-8 position was assigned to a triplet at δ 137.5 ppm with a coupling constant of 27.3 Hz. beilstein-journals.org The chemical shifts of the pyrazine ring carbons are also distinctly observed, aiding in the complete assignment of the carbon skeleton. rsc.org

Interactive Data Table: ¹³C NMR Data for a this compound Analog

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C of CHF₂ | 137.5 | Triplet | 27.3 |

| Pyrazine Ring Carbons | 141.9 - 147.8 | - | - |

Two-Dimensional NMR Techniques (e.g., HMBC, ROE) for Structural Confirmation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Rotating-frame Overhauser Effect (ROE) spectroscopy, are instrumental in confirming the precise connectivity and spatial relationships within the molecule. beilstein-journals.org

HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. For instance, the correlation between the proton of the difluoromethyl group and the carbon atom of the pyrazine ring to which it is attached provides definitive evidence for its substitution position. beilstein-journals.org In a study of a fluorinated triazolopyrazine, HMBC correlations were observed from the difluoromethyl proton (H-25) to the pyrazine ring carbon C-8 (δC 137.5) and the adjacent carbon C-9 (δC 144.6), confirming the placement of the difluoromethyl group. beilstein-journals.orgnih.gov

ROE (or ROESY) experiments provide information about the through-space proximity of protons. These correlations are crucial for determining the stereochemistry and conformation of the molecule. For example, an ROE correlation between a proton on the pyrazine ring and a proton on a side chain can confirm their spatial closeness. beilstein-journals.orgbeilstein-journals.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. The resulting spectrum displays a pattern of absorption bands, with each band corresponding to a specific vibrational mode. For pyrazine derivatives, characteristic stretching and bending vibrations of the pyrazine ring and its substituents are observed. researchgate.net For instance, pyrazine ring stretching modes are typically found in the region of 1400-1600 cm⁻¹. researchgate.net In a related compound, N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, theoretical and experimental FT-IR studies have been used to assign the vibrational frequencies. researchgate.netcore.ac.uk For methyl 5-(difluoromethyl)pyrazine-2-carboxylate, a strong C=O stretching band is observed at 1725 cm⁻¹. vulcanchem.com The C-F stretching vibrations of the difluoromethyl group are also expected to produce strong absorption bands in the fingerprint region of the spectrum.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule. For pyrazine and its derivatives, Raman spectra provide valuable insights into the molecular structure and bonding.

Studies on related pyrazine compounds, such as pyrazine-2-carbonitrile (PCN), have shown that the pyrazine ring vibrations are prominent in the Raman spectrum. nih.gov For instance, a notable band around 1020 cm⁻¹ in the nonresonant spectrum of PCN is attributed to a pyrazine ring vibration. nih.gov When interacting with surfaces, such as gold nanoparticles in Surface-Enhanced Raman Scattering (SERS) studies, this band can exhibit shifts in its position, indicating interactions between the pyrazine ring and the surface. nih.gov

In the case of substituted pyrazines, the vibrational modes of the pyrazine ring are influenced by the nature and position of the substituent. For example, in 2-chloropyrazine (B57796), the pyrazine ring stretching modes are observed at specific wavenumbers in both Infrared (IR) and Raman spectra. researchgate.net Theoretical calculations using Density Functional Theory (DFT) have been employed to support the assignment of these vibrational modes. researchgate.netnih.gov For instance, in a study on 5-tert-Butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, DFT calculations were used to predict the vibrational frequencies, which were then compared with experimental FT-IR and FT-Raman data. nih.gov

Assignment of Vibrational Modes

The assignment of vibrational modes in a molecule like this compound involves correlating the observed bands in its vibrational spectra (both IR and Raman) to specific molecular motions. This process is often aided by quantum chemical calculations.

For the parent molecule, pyrazine, which has 24 normal modes of vibration, the assignment of these modes is well-established. montana.edu These vibrations include ring stretching, in-plane and out-of-plane C-H bending, and ring deformation modes. In substituted pyrazines, these modes are altered, and new vibrations corresponding to the substituent are introduced.

In the case of 2-chloropyrazine, the pyrazine ring stretching modes have been reported at wavenumbers such as 1562, 1518, 1197, 1177, 1135, and 1049 cm⁻¹ in the Raman spectrum. researchgate.net The C-H stretching modes for 2-chloropyrazine have also been identified. researchgate.net For pyrazine itself, the ring stretching modes are reported at 1579, 1522, and 1015 cm⁻¹ in the Raman spectrum. researchgate.net

For this compound, a detailed assignment of vibrational modes would require experimental IR and Raman spectra coupled with theoretical calculations. The calculations, typically using DFT methods, can predict the vibrational frequencies and the potential energy distribution (PED) for each mode. The PED helps in identifying the primary internal coordinates contributing to a particular vibration, thus allowing for a more definitive assignment. Based on studies of similar molecules, the vibrational spectrum of this compound would be expected to show:

Pyrazine ring vibrations: These would include stretching, breathing, and deformation modes of the heterocyclic ring. The frequencies of these modes would be shifted compared to pyrazine due to the electronic effects of the difluoromethyl group.

C-H vibrations: Vibrations associated with the remaining C-H bonds on the pyrazine ring.

Difluoromethyl group vibrations: These would include C-F stretching and bending modes, as well as vibrations of the C-H bond within the CHF₂ group.

The table below presents a hypothetical assignment of the major vibrational modes for this compound based on the analysis of related compounds. The exact wavenumbers would need to be confirmed by experimental data.

Table 1: Hypothetical Vibrational Mode Assignments for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Pyrazine Ring Stretching | 1550 - 1600 |

| Pyrazine Ring Breathing | ~1000 |

| C-H Stretching (ring) | 3000 - 3100 |

| C-F Stretching | 1000 - 1200 |

| C-H Bending (in-plane) | 1100 - 1400 |

| C-H Bending (out-of-plane) | 800 - 950 |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. nih.gov This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the characterization of complex organic molecules, including pyrazine derivatives, HRMS is routinely used to verify the molecular ion and to rule out degradation products. For fluorinated compounds like this compound, HRMS can precisely determine the mass of the molecular ion, confirming the presence of the fluorine atoms. For instance, in the analysis of fluorinated triazolopyrazine compounds, HRMS was employed to confirm the structures of the synthesized analogues. beilstein-journals.orgnih.gov

While specific HRMS data for this compound was not found in the search results, the expected exact mass can be calculated based on its molecular formula, C₅H₄F₂N₂.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

GC-MS is frequently employed for the analysis of pyrazines in various matrices, such as food and environmental samples. nih.govvscht.cz The technique allows for the separation of different pyrazine isomers and their subsequent identification based on their mass spectra. nih.govvscht.cz For example, GC-MS has been used to analyze substituted pyrazines formed during the Maillard reaction in potato chips. nih.govvscht.cz

For this compound, GC-MS would be a suitable method for its analysis, provided it is sufficiently volatile and thermally stable. The electron ionization (EI) mass spectrum obtained from GC-MS would show a molecular ion peak and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule and could be used for its identification. For instance, the NIST WebBook provides mass spectral data for 2-methylpyrazine (B48319), showing its characteristic fragmentation pattern under electron ionization. nist.gov While a specific GC-MS analysis of this compound is not detailed in the provided results, it is a standard technique for the characterization of such compounds. sioc.ac.cnsmolecule.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive detection of mass spectrometry. It is particularly useful for the analysis of compounds that are not sufficiently volatile or are thermally labile for GC-MS.

LC-MS is widely used in the analysis of pharmaceutical compounds and their metabolites, including pyrazine derivatives. mdpi.commdpi.com For example, LC-MS has been used to monitor reactions and to characterize intermediates and final products in the synthesis of pyrazine-containing compounds. mdpi.com The technique is also invaluable for the analysis of nitrosamine (B1359907) impurities in drug substances, where high sensitivity is required. nih.gov

For this compound, LC-MS could be used for its analysis, especially in complex matrices or if it is part of a larger, less volatile molecule. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for such analyses. mdpi.commdpi.com The choice of mobile phase and chromatographic column would be optimized to achieve good separation and ionization efficiency.

X-ray Crystallography for Solid-State Structure Elucidation

The crystal structures of numerous pyrazine derivatives have been determined by X-ray diffraction, providing valuable insights into their molecular geometry and intermolecular interactions. cdnsciencepub.comresearchgate.net For example, the crystal structure of pyrazine-2,5-dicarboxylic acid dihydrate has been elucidated, revealing the arrangement of the molecules in the crystal lattice and the hydrogen bonding network. researchgate.net

In the context of drug design and materials science, X-ray crystallography is an indispensable tool. For instance, the crystal structures of fluorinated triazolopyrazine compounds have been analyzed to confirm their molecular structures, which were initially assigned based on NMR data. beilstein-journals.orgnih.gov

While a specific X-ray crystal structure for this compound is not available in the provided search results, it is expected that if suitable crystals could be grown, X-ray diffraction would reveal a planar pyrazine ring. The difluoromethyl group's geometry and its orientation relative to the pyrazine ring would be precisely determined. The analysis would also detail any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the packing of the molecules in the crystal.

Ultraviolet-Visible (UV-Vis) Spectroscopy of this compound

The study of a molecule's interaction with ultraviolet and visible light through UV-Vis spectroscopy provides valuable insights into its electronic structure. Specifically, this technique probes the electronic transitions from the ground state to various excited states. For heterocyclic aromatic compounds like pyrazine and its derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to n→π* and π→π* transitions.

General Spectroscopic Features of Pyrazine Derivatives

The electronic spectrum of pyrazine and its substituted analogues generally displays two main absorption regions. The lower energy band, typically found in the near-UV region, is attributed to the n→π* transition. This transition involves the promotion of an electron from a non-bonding orbital (n), primarily localized on the nitrogen atoms, to an antibonding π* orbital of the aromatic ring. These n→π* transitions are characteristically weak (low molar absorptivity).

At higher energies (shorter wavelengths), more intense absorption bands corresponding to π→π* transitions are observed. These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, encompassing the delocalized electron system of the pyrazine ring.

The position and intensity of these absorption bands are sensitive to the nature of the solvent and the substituents on the pyrazine ring. Polar solvents can lead to a hypsochromic (blue) shift of the n→π* band due to the stabilization of the non-bonding orbitals. Conversely, the effect on π→π* bands is often less pronounced and can be either a slight bathochromic (red) or hypsochromic shift.

The introduction of a difluoromethyl (-CHF2) group at the 2-position of the pyrazine ring is expected to influence the electronic transitions. The -CHF2 group is electron-withdrawing, which can affect the energy levels of the molecular orbitals involved in the electronic transitions. This influence would likely modify the absorption maxima compared to unsubstituted pyrazine. For instance, studies on other substituted pyrazines have shown that electron-withdrawing groups can impact the energy of the π and π* orbitals, leading to shifts in the absorption spectra.

Expected UV-Vis Characteristics for this compound

Based on the general principles and data from related compounds, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to exhibit a weak n→π* transition and a stronger π→π* transition. The precise λmax values would require experimental determination.

A hypothetical data table for the expected electronic transitions is presented below for illustrative purposes, based on typical ranges for pyrazine derivatives.

Table 1: Expected UV-Vis Absorption Characteristics for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

|---|---|---|

| n→π* | ~300 - 330 | Low |

It is important to emphasize that this table represents a generalized expectation, and the actual experimental values may vary. Research on structurally related fluorinated triazolopyrazine compounds has reported UV absorption maxima in methanol (B129727), which can provide a comparative reference. For example, 3-(4-(difluoromethoxy)phenyl)-5-phenethoxy-8-(trifluoromethyl)- beilstein-journals.orgsynzeal.comtriazolo[4,3-a]pyrazine showed absorption maxima at 243 nm and 324 nm. beilstein-journals.org While this compound has a more complex structure, it highlights the absorption regions typical for such heterocyclic systems.

Further experimental studies are necessary to fully characterize the UV-Vis spectroscopic properties of this compound and to determine the precise effects of the difluoromethyl substituent on its electronic transitions.

Computational and Theoretical Investigations of 2 Difluoromethyl Pyrazine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties through the solution of the Schrödinger equation. For molecules like 2-(Difluoromethyl)pyrazine, these calculations are invaluable for determining stable conformations and understanding the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules to find their most stable three-dimensional arrangement and for describing their electronic properties. nih.govresearchgate.net DFT calculations have been successfully employed to study various pyrazine (B50134) derivatives, providing reliable results regarding their structural parameters and electronic behavior. mostwiedzy.plmdpi.comdergipark.org.tr

Geometry optimization using DFT involves finding the minimum energy conformation of the molecule, which corresponds to its most stable structure. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles between the pyrazine ring and the difluoromethyl substituent. The electronic structure, which includes the distribution of electron density and the energies of molecular orbitals, is also calculated, providing a foundation for understanding the molecule's reactivity and spectroscopic properties. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional is an approximation to the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation. mostwiedzy.plbohrium.com This functional is known for its balance of accuracy and computational efficiency in describing a wide range of chemical systems, including pyrazine derivatives. researchgate.net The wB97XD functional is a long-range corrected functional that includes empirical dispersion corrections, making it suitable for studying systems where non-covalent interactions are important. superfri.org

The selection of a basis set is also crucial. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for organic molecules. researchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on heavy and hydrogen atoms to describe weakly bound electrons, and polarization functions (d,p) to allow for more flexibility in the shape of the orbitals. The choice of computational level (the combination of functional and basis set) is a critical step in ensuring the reliability of the theoretical predictions. superfri.orgsemanticscholar.org

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical behavior of a molecule. For this compound, techniques such as Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MESP) surface analysis reveal key aspects of its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comsapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. researchgate.net For substituted pyrazines, the nature and position of the substituent can significantly influence the energies of the frontier orbitals and the magnitude of the energy gap. arabjchem.orgnih.gov The introduction of the electron-withdrawing difluoromethyl group is expected to lower the energies of both the HOMO and LUMO orbitals.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound The following data is illustrative and based on typical values for similar fluorinated heterocyclic compounds calculated at the B3LYP/6-311++G(d,p) level of theory.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 6.15 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. arabjchem.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding orbitals. researchgate.net

This analysis is particularly useful for quantifying the stabilizing effects of electron delocalization. Hyperconjugation involves the interaction of filled (donor) orbitals with empty (acceptor) orbitals. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. arabjchem.orgnih.gov In this compound, key interactions would include the delocalization of electron density from the lone pairs of the pyrazine nitrogen atoms into the antibonding orbitals of the ring, as well as interactions between the C-F bonds of the difluoromethyl group and the pyrazine system.

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for Key Interactions in this compound Values are representative and intended to illustrate the types of interactions present.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-N4) | 5.8 | Lone Pair Delocalization |

| LP(1) N4 | π(C3-C5) | 6.2 | Lone Pair Delocalization |

| σ(C-H) | σ(C-F) | 1.5 | Hyperconjugation |

| π(C2-C3) | π(C5-N1) | 20.1 | π-Delocalization |

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MESP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red or yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are often associated with lone pairs on electronegative atoms. Blue or green regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often found around hydrogen atoms. researchgate.net

For this compound, the MESP surface would show regions of high negative potential around the two nitrogen atoms of the pyrazine ring due to their lone pairs. The highly electronegative fluorine atoms of the difluoromethyl group would also create a significant negative potential region. Conversely, the hydrogen atoms attached to the pyrazine ring would be characterized by areas of positive potential. nih.govchemrxiv.org This analysis helps in understanding the non-covalent interaction sites of the molecule. researchgate.net

Reactivity Descriptors and Indices

Computational chemistry provides a powerful lens through which the reactivity of molecules can be understood and predicted. For this compound, density functional theory (DFT) is a key tool for calculating a variety of reactivity descriptors that quantify its electronic characteristics. These descriptors help in anticipating the molecule's behavior in chemical reactions.

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) offer valuable insights into the chemical behavior of this compound. While specific DFT calculations for this compound are not extensively reported in the literature, the principles can be understood from studies on related heterocyclic systems. researchgate.netnih.gov

The chemical potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2

A higher chemical potential (less negative) suggests a greater tendency to donate electrons.

Chemical hardness (η) and its inverse, softness (S) , describe the resistance of a molecule to changes in its electron distribution. Hardness is calculated from the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2 S = 1 / η

A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. ijarset.com Conversely, a small gap suggests high reactivity.

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ² / (2η)

A higher electrophilicity index points to a greater capacity to act as an electrophile. ijarset.com The presence of the electron-withdrawing difluoromethyl group (-CHF₂) on the pyrazine ring is expected to lower the energy of the LUMO, thereby increasing the electrophilicity of this compound compared to the unsubstituted pyrazine molecule. This increased electrophilicity suggests a higher reactivity towards nucleophiles. Studies on halogen-substituted pyrazine derivatives have shown that such substitutions can lead to a decrease in the electrophilicity index, highlighting the nuanced effects of different functional groups on the electronic structure. chemrxiv.org

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / η | Inverse of hardness, indicates reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capability |

Global Electron Density Transfer (GEDT) is a conceptual DFT tool used to analyze the flow of electrons in chemical reactions, particularly in processes like cycloadditions. It quantifies the net charge transfer between two reacting species at the transition state. A positive GEDT value indicates that charge flows from one molecule (the nucleophile) to the other (the electrophile).

While specific GEDT analyses for reactions involving this compound are not documented in the reviewed literature, the molecule's electronic structure provides a basis for prediction. Due to the electron-withdrawing nature of the difluoromethyl group and the inherent electron-deficient character of the pyrazine ring, this compound is expected to act as a potent electrophile in reactions with nucleophilic partners. In such a reaction, a significant GEDT value would be anticipated, with the electron density flowing from the nucleophile to the this compound molecule. This high capacity for accepting electron density would make it a suitable candidate for reactions where charge transfer is a key step.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide detailed assignments of vibrational and NMR spectra, aiding in its characterization.

The infrared (IR) and Raman spectra of this compound can be simulated using DFT calculations, typically with methods like B3LYP and basis sets such as 6-311++G(d,p). nih.govnih.gov These calculations yield harmonic vibrational frequencies, which are often scaled to correct for anharmonicity and other systematic errors, providing a better match with experimental data. nih.gov The theoretical spectra aid in the assignment of complex experimental spectra by providing a detailed description of the atomic motions associated with each vibrational mode, known as the Potential Energy Distribution (PED). nih.gov

Expected Vibrational Modes for this compound:

Pyrazine Ring Vibrations: C-H stretching modes (typically above 3000 cm⁻¹), C=N and C=C stretching vibrations (in the 1400-1600 cm⁻¹ region), and various in-plane and out-of-plane ring deformation modes at lower frequencies. researchgate.net

Difluoromethyl Group Vibrations: C-H stretching of the CHF₂ group, C-F symmetric and asymmetric stretching modes, and various bending and rocking modes. The C-F stretching vibrations are typically strong in the IR spectrum and are expected in the 1000-1200 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Pyrazine Ring | C-H Stretching | > 3000 |

| Pyrazine Ring | C=N, C=C Stretching | 1400 - 1600 |

| Difluoromethyl Group | C-F Stretching | 1000 - 1200 |

| Difluoromethyl Group | C-H Stretching | ~2900 - 3000 |

The prediction of NMR chemical shifts through computational methods is a crucial tool for structure elucidation. For this compound, both ¹H and ¹⁹F NMR spectra are of particular interest. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), is a standard approach for calculating NMR chemical shifts. nih.gov

While specific calculations for this compound are not found in the surveyed literature, studies on similar structures, such as N-CHF₂ derivatives of pyrazoles, provide a methodological precedent. nih.govsemanticscholar.org In such studies, calculated ¹⁹F chemical shifts using the B3LYP/6-311++G(d,f) level of theory have shown good agreement with experimental data. nih.gov

For this compound, the ¹H NMR spectrum would feature signals for the pyrazine ring protons and a characteristic triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms (²JHF). The ¹⁹F NMR spectrum would be expected to show a doublet for the two equivalent fluorine atoms, split by the adjacent proton. The chemical shifts of the fluorine atoms in a CHF₂ group attached to a heterocyclic ring have been calculated to be in the range of -85 to -99 ppm relative to a standard. nih.govsemanticscholar.org The exact chemical shifts would be influenced by the electronic environment of the pyrazine ring and the conformation of the difluoromethyl group.

Conformational Analysis and Torsional Dynamics

The conformational flexibility of this compound is primarily determined by the rotation of the difluoromethyl group around the C-C bond connecting it to the pyrazine ring. Computational methods can be employed to determine the preferred conformations and the energy barriers associated with this rotation.

Computational studies on the rotational barrier of the difluoromethyl group in molecules like difluoroacetamide have been performed at high levels of theory, such as DLPNO-CCSD(T), to accurately model these dynamics. nih.gov Such studies reveal the conformational preferences and the energy landscape of the rotation. For this compound, the rotation of the -CHF₂ group would likely have a relatively low energy barrier, allowing for rapid interconversion between different staggered conformations at room temperature.

The preferred conformation would be dictated by a balance of steric and electronic effects. The orientation of the C-H bond of the difluoromethyl group relative to the pyrazine ring (e.g., syn- or anti-periplanar to the ring nitrogens) would define the stable conformers. The transition states would correspond to eclipsed conformations. A detailed computational analysis, involving a scan of the potential energy surface along the relevant dihedral angle, would be necessary to precisely determine the rotational barrier and the relative energies of the conformers. Such an analysis could be performed using DFT methods, with the resulting barrier height providing insight into the torsional dynamics of the molecule. cwu.edu The barrier to internal rotation for methyl groups in proximity on a furan (B31954) ring has been determined to be in the range of 237-298 cm⁻¹ (approximately 2.8-3.6 kJ/mol), and a similar order of magnitude might be expected for the difluoromethyl group on a pyrazine ring. rsc.org

Nonlinear Optical (NLO) Properties

A thorough review of scientific literature reveals a notable absence of specific computational and theoretical investigations focused on the nonlinear optical (NLO) properties of this compound. Research into the NLO characteristics of pyrazine-containing molecules has predominantly centered on derivatives featuring strong electron-donating and electron-accepting groups arranged in a push-pull configuration. This molecular design strategy is known to enhance the second-order hyperpolarizability (β) and third-order hyperpolarizability (γ), which are key metrics of NLO activity.

The difluoromethyl group (-CHF₂) is generally considered to be a weak to moderate electron-withdrawing group. While theoretical studies on other aromatic systems have explored the impact of fluorination on NLO properties, specific calculations detailing the first and second hyperpolarizabilities, as well as other relevant NLO parameters for this compound, are not available in the current body of published research.

Consequently, no detailed research findings or data tables on the NLO properties of this compound can be presented at this time. Further computational studies would be required to elucidate the specific influence of the difluoromethyl substituent on the pyrazine ring's electronic structure and its resulting nonlinear optical response.

Future Research Directions and Unexplored Avenues